4-(3,4-dichlorobenzyl)-N-propylpiperazine-1-carbothioamide
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Overview
Description
4-(3,4-DICHLOROBENZYL)-N-PROPYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DICHLOROBENZYL)-N-PROPYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves the reaction of 3,4-dichlorobenzyl chloride with N-propyl-tetrahydro-1(2H)-pyrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DICHLOROBENZYL)-N-PROPYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines .
Scientific Research Applications
4-(3,4-DICHLOROBENZYL)-N-PROPYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-DICHLOROBENZYL)-N-PROPYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorobenzyl chloride
- 2,4-Dichlorobenzyl chloride
- 4-Chlorobenzyl chloride
- 3,4-Dichlorotoluene
Uniqueness
4-(3,4-DICHLOROBENZYL)-N-PROPYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H21Cl2N3S |
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Molecular Weight |
346.3 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]-N-propylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C15H21Cl2N3S/c1-2-5-18-15(21)20-8-6-19(7-9-20)11-12-3-4-13(16)14(17)10-12/h3-4,10H,2,5-9,11H2,1H3,(H,18,21) |
InChI Key |
YTGFWWCBTYEOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=S)N1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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